An In-Depth Technical Guide to 3-Methoxy-5-nitrobenzaldehyde for Advanced Research and Development
An In-Depth Technical Guide to 3-Methoxy-5-nitrobenzaldehyde for Advanced Research and Development
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development focused on the synthesis, characterization, and application of 3-Methoxy-5-nitrobenzaldehyde. We will delve into its core properties, provide validated protocols, and explore its significance as a strategic intermediate in modern organic and medicinal chemistry.
Section 1: Core Physicochemical Properties and Identifiers
3-Methoxy-5-nitrobenzaldehyde is a substituted aromatic aldehyde whose unique electronic and structural features make it a valuable building block. The presence of an electron-donating methoxy group and two electron-withdrawing groups (nitro and aldehyde) on the benzene ring creates a specific reactivity profile that can be exploited in multi-step syntheses.
A precise understanding of its fundamental properties is the cornerstone of its effective application. The key identifiers and molecular properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 3-methoxy-5-nitrobenzaldehyde | [1] |
| Molecular Formula | C₈H₇NO₄ | [1] |
| Molecular Weight | 181.15 g/mol | [1] |
| CAS Number | 354512-22-4 | [1] |
| SMILES | COC1=CC(=CC(=C1)[O-])C=O | [1] |
| InChIKey | XZFQLZGPDRXXHV-UHFFFAOYSA-N | [1] |
| Polar Surface Area | 72.1 Ų | [1] |
Section 2: Synthesis and Purification Protocol
The synthesis of 3-Methoxy-5-nitrobenzaldehyde is most commonly achieved via the electrophilic aromatic substitution (nitration) of 3-methoxybenzaldehyde. The directing effects of the substituents are key to understanding the outcome. The methoxy group is an activating, ortho-, para-director, while the aldehyde group is a deactivating, meta-director. The nitration occurs at the position influenced by both groups, resulting in the desired product.
The following protocol is a self-validating system, concluding with purification and setting the stage for analytical confirmation.
Experimental Protocol: Synthesis via Nitration
Objective: To synthesize 3-Methoxy-5-nitrobenzaldehyde from 3-methoxybenzaldehyde.
Materials:
-
3-methoxybenzaldehyde
-
Concentrated Sulfuric Acid (H₂SO₄)
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Fuming Nitric Acid (HNO₃)
-
Ice
-
tert-Butyl methyl ether (or Dichloromethane)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol or Toluene (for recrystallization)
Methodology:
-
Preparation of Nitrating Mixture: In a three-neck flask equipped with a magnetic stirrer, thermometer, and an addition funnel, carefully add concentrated H₂SO₄. Cool the flask to 0-5 °C using an ice bath.
-
Slow Addition of Nitric Acid: Slowly add fuming HNO₃ dropwise to the sulfuric acid while maintaining the low temperature (not to exceed 10 °C) to create the nitrating mixture.[2]
-
Substrate Addition: Dissolve 3-methoxybenzaldehyde in a minimal amount of concentrated H₂SO₄ and cool the solution. Add this solution dropwise to the nitrating mixture over approximately one hour, ensuring the internal temperature is maintained between 10-15 °C.[2]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours (e.g., overnight) to ensure the reaction goes to completion. Progress can be monitored using Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice. This will cause the crude product to precipitate as a solid.[2]
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acids.
-
Workup: Dissolve the crude solid in a suitable organic solvent like tert-butyl methyl ether. Wash the organic layer with a 5% NaHCO₃ solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous Na₂SO₄.[2]
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure 3-Methoxy-5-nitrobenzaldehyde.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of 3-Methoxy-5-nitrobenzaldehyde.
Section 3: Analytical Validation and Characterization
To ensure the synthesized material is the correct compound and meets the purity requirements for subsequent applications, a multi-technique analytical approach is mandatory. This process validates the structural integrity and purity of the final product.
Recommended Analytical Workflow
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Used to confirm the proton environment of the molecule. Expected signals would include a singlet for the aldehyde proton (~10 ppm), aromatic protons with specific splitting patterns, and a singlet for the methoxy group protons (~3.9 ppm). This technique is crucial for confirming the substitution pattern on the aromatic ring.[3]
-
¹³C NMR: Provides information on the carbon skeleton, confirming the presence of the carbonyl carbon, aromatic carbons, and the methoxy carbon.
-
-
Infrared (IR) Spectroscopy:
-
Confirms the presence of key functional groups. Characteristic absorption bands are expected for the aldehyde C=O stretch (around 1700 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (NO₂) (around 1530 and 1350 cm⁻¹), and the C-O stretch of the methoxy group.
-
-
Mass Spectrometry (MS):
-
This technique is used to confirm the molecular weight of the compound. The molecular ion peak (M+) should correspond to the calculated molecular weight of 181.15 g/mol .
-
Analytical Validation Workflow Diagram
Caption: A multi-technique workflow for the analytical validation of synthesized 3-Methoxy-5-nitrobenzaldehyde.
Section 4: Applications in Research and Drug Development
3-Methoxy-5-nitrobenzaldehyde is not an end-product but a strategic intermediate. Its value lies in the reactivity of its functional groups, which serve as handles for constructing more complex molecular architectures.
-
Pharmaceutical Intermediate: This compound serves as a versatile building block in the synthesis of active pharmaceutical ingredients (APIs).[4] It is particularly noted as a precursor in the production of certain anticonvulsant and anti-inflammatory drugs.[5]
-
Scaffold for Medicinal Chemistry: The aldehyde group is readily transformed, for example, through condensation reactions to form Schiff bases or via reductive amination to introduce diverse amine functionalities.[5] This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, a critical process in identifying lead compounds with optimal potency and reduced side effects.[4]
-
Synthesis of Heterocyclic Compounds: Aromatic nitroaldehydes are foundational materials for synthesizing a wide array of heterocyclic systems, which are privileged structures found in a vast number of marketed drugs.
The utility of substituted nitrobenzaldehydes is well-established. For instance, the related compound 5-Nitrovanillin is a key starting material for catechol-O-methyltransferase (COMT) inhibitors used in treating Parkinson's disease, demonstrating the therapeutic potential unlocked by this class of intermediates.[6] Similarly, other substituted benzaldehydes are crucial in developing treatments for cancer and neurological disorders.[7]
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National Institute of Standards and Technology. 3-Methoxy-5-nitrosalicylaldehyde. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]
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